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Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral diamines are privileged ligands in asymmetric catalysis, capable of inducing
high stereoselectivity in a vast array of chemical transformations. The protection of the
diamine's nitrogen atoms is a critical strategy for tuning the steric and electronic properties of
the resulting metal complex catalyst. The benzyloxycarbonyl (Cbz) group is a widely used
protecting group in organic synthesis, valued for its stability under various conditions and its
facile removal by catalytic hydrogenolysis. When applied to chiral diamines, the Cbz group
provides a robust and electronically distinct alternative to commonly used sulfonyl protecting
groups (e.g., tosyl).

Metal complexes derived from Cbz-protected chiral diamines, particularly with ruthenium, have
emerged as powerful catalysts for asymmetric reduction reactions, most notably the
asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. These catalysts
generate chiral alcohols and amines, which are crucial building blocks in the pharmaceutical
and fine chemical industries, with high enantioselectivity. This document provides detailed
protocols for the synthesis of a Cbz-protected chiral diamine ligand, its complexation with a
ruthenium precursor, and its application in the asymmetric transfer hydrogenation of ketones.
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Section 1: Synthesis of Chz-Protected Chiral

Diamine Ligand
Application Note:

The first step in generating the catalyst is the synthesis of the chiral ligand. This protocol details
the mono-N-protection of (1S,2S)-1,2-diphenylethane-1,2-diamine ((S,S)-DPEN) using benzyl
chloroformate (Cbz-Cl). The Schotten-Baumann conditions, employing a biphasic system with
a mild inorganic base, are effective for achieving clean mono-acylation. Precise control over
stoichiometry is key to minimizing the formation of the di-protected byproduct.

Protocol 1: Synthesis of N-((1S,2S)-2-amino-1,2-
diphenylethyl)benzyl carbamate ((S,S)-Cbz-DPEN)

Materials:

(1S,2S)-1,2-Diphenylethane-1,2-diamine ((S,S)-DPEN)
¢ Benzyl chloroformate (Cbz-Cl)

e Sodium bicarbonate (NaHCO3)

o Tetrahydrofuran (THF)

» Deionized Water

o Ethyl acetate (EtOAC)

e Brine (saturated ag. NaCl)

e Anhydrous sodium sulfate (Na2S0a4)

Silica gel for column chromatography
Procedure:

e To a solution of (1S,2S)-1,2-diphenylethane-1,2-diamine (1.0 eq) in a 2:1 mixture of THF and
water, add sodium bicarbonate (2.0 eq).
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e Cool the vigorously stirred mixture to 0 °C in an ice bath.

e Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 30 minutes, ensuring the
temperature remains below 5 °C.

 Allow the reaction mixture to warm to room temperature and stir for 20 hours.[1]

e Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is
consumed.

 Dilute the reaction mixture with deionized water and transfer to a separatory funnel.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
e Combine the organic layers and wash with brine (1 x 50 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure to yield the crude product.[1]

» Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to afford the pure mono-Cbz-protected diamine as a white solid.

Section 2: Synthesis of the Ruthenium Catalyst
Application Note:

The active catalyst is a ruthenium(ll) complex where the Cbz-protected diamine acts as a
bidentate ligand. The synthesis involves the reaction of the ligand with the dimeric ruthenium
precursor, [RuClz(p-cymene)]z. This reaction proceeds via cleavage of the chloride bridges of
the precursor to form the monomeric, chiral catalyst. The resulting complex is typically an air-
stable, colored solid that can be easily isolated. This method is analogous to the well-
established synthesis of Noyori-type catalysts.[2]

Protocol 2: Synthesis of [RuCl(p-cymene)((S,S)-Cbz-
DPEN)]

Materials:
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N-((1S,2S)-2-amino-1,2-diphenylethyl)benzyl carbamate ((S,S)-Cbz-DPEN)

Dichloro(p-cymene)ruthenium(ll) dimer ([RuClz(p-cymene)]z)

Anhydrous dichloromethane (DCM)

Anhydrous diethyl ether or hexane

Triethylamine (TEA)
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the
[RuClz(p-cymene)]z dimer (1.0 eq) and (S,S)-Cbz-DPEN (2.1 eq) in anhydrous
dichloromethane.

e Add triethylamine (2.2 eq) to the suspension.

 Stir the resulting mixture at room temperature for 2-4 hours. The reaction mixture should
become a clear, deeply colored (typically orange or red) solution.

e Monitor the reaction by TLC.
o Once the reaction is complete, remove the solvent under reduced pressure.

» Wash the resulting solid with anhydrous diethyl ether or hexane to remove excess ligand and
triethylammonium hydrochloride.

e Filter the solid and dry under vacuum to yield the catalyst [RuCl(p-cymene)((S,S)-Cbz-
DPEN)].

Section 3: Application in Asymmetric Transfer
Hydrogenation (ATH)
Application Note:

The synthesized [RuCl(p-cymene)((S,S)-Cbz-DPEN)] complex is a highly effective pre-catalyst
for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.
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The reaction typically uses a hydrogen donor such as a mixture of formic acid and triethylamine
(HCOOH/ITEA) or isopropanol. The HCOOH/TEA system is often preferred for its high
efficiency and mild conditions.[2][3] The catalyst demonstrates high activity and
enantioselectivity across a range of aromatic ketone substrates.

Protocol 3: General Procedure for ATH of Acetophenone

Materials:

e [RuCl(p-cymene)((S,S)-Cbz-DPEN)] catalyst

Acetophenone

Formic acid (HCOOH)

Triethylamine (TEA)

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

¢ In a reaction vessel, dissolve the [RuCl(p-cymene)((S,S)-Cbz-DPEN)] catalyst (0.01 eq, 1
mol%).

» Add the solvent, followed by acetophenone (1.0 eq).

o Add the formic acid/triethylamine mixture (e.g., 1.5-3.0 eq relative to the ketone).

 Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time
(typically 2-24 hours).

e Monitor the conversion of the ketone by GC or TLC.

e Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO:s.

o Extract the product with an organic solvent (e.g., ethyl acetate).
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» Dry the combined organic layers over Na2SOas, filter, and concentrate under reduced

pressure.

 Purify the resulting alcohol by column chromatography if necessary.

o Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Data Presentation: Representative Performance in ATH
of Aromatic Ketones

The following table summarizes typical results for the asymmetric transfer hydrogenation of

various aromatic ketones using a catalyst of the class [RuCl(arene)(N-Protected-DPEN)]. The

data demonstrates the high efficiency and enantioselectivity achievable with these systems.

Substrate Product )
Entry Time (h) Conv. (%) ee (%)
(Ketone) (Alcohol)
1-
Acetophenon
1 Phenylethano 4 >99 98 (R)
e
I
4- 1-(4-
2 Chloroacetop  Chlorophenyl 6 >99 97 (R)
henone )ethanol
4'- 1-(4-
3 Methoxyacet Methoxyphen 5 >99 99 (R)
ophenone yl)ethanol
2'- 1-
4 Acetonaphtho  (Naphthalen- 12 98 96 (R)
ne 2-yl)ethanol
: 1-
Propiopheno
5 Phenylpropan 8 >99 97 (R)
ne
-1-ol

Reaction Conditions: Substrate (1 mmol), Catalyst (0.5 mol%), HCOOH/TEA (5:2), Acetonitrile
(5 mL), 30 °C. Data is representative for this class of catalysts.
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Caption: General workflow for catalyst synthesis and application.
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Caption: Simplified mechanism for asymmetric transfer hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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